
1-(4-Methoxyphenyl)butan-2-one
Vue d'ensemble
Description
1-(4-Methoxyphenyl)butan-2-one, also known as 4-(4-Methoxyphenyl)-2-butanone, Anisylacetone, Raspberry ketone methyl ether, and several other names , is a chemical compound with the molecular formula C11H14O2 . It has an intensely sweet, floral, fruity odor and a cherry-raspberry flavor at low concentrations .
Synthesis Analysis
This compound may be prepared by condensing acetone with anisaldehyde to yield anisylidene acetone and subsequent hydrogenation in the presence of a Pd catalyst . Another method involves a one-pot tandem synthesis directly from 4-methoxybenzyl alcohol and acetone using a multifunctional supported AuPd nanoalloy catalyst . This synthesis involves dehydrogenation, aldol condensation, and hydrogenation .Molecular Structure Analysis
The molecular weight of 1-(4-Methoxyphenyl)butan-2-one is 178.2277 . The IUPAC Standard InChI is InChI=1S/C11H14O2/c1-9(12)3-4-10-5-7-11(13-2)8-6-10/h5-8H,3-4H2,1-2H3 .Chemical Reactions Analysis
In the synthesis process, the compound undergoes dehydrogenation, aldol condensation, and hydrogenation . The bimetallic sites in the AuPd catalyst catalyze the dehydrogenation and hydrogenation steps, and in combination with the support, catalyze the C–C coupling (aldol) process .Physical And Chemical Properties Analysis
1-(4-Methoxyphenyl)butan-2-one is a clear, colorless to pale yellow liquid . It has a melting point of 8 °C, a boiling point of 152-153 °C/15 mmHg, and a density of 1.046 g/mL at 25 °C . It has a sweet, floral, fruity odor and a cherry-raspberry flavor at low concentrations .Applications De Recherche Scientifique
Catalysis and Chemical Synthesis
1-(4-Methoxyphenyl)butan-2-one has been utilized in the field of catalysis and chemical synthesis. Research indicates its involvement in one-pot tandem synthesis processes using multifunctional supported AuPd nanoalloy catalysts. This approach, integrating dehydrogenation, aldol condensation, and hydrogenation steps, demonstrates the compound's versatility in catalytic reactions (Morad et al., 2017). Additionally, its use in synthesizing fragrances via palladium-catalyzed pathways has been noted, emphasizing its role in fragrance industry applications (Climent et al., 2007).
Role in Fragrance Chemistry
The compound is integral to fragrance chemistry, particularly in synthesizing various aromatic compounds. A study showcased its use in the synthesis of fragrant 3,6-diazahomoadamantan-9-ones, highlighting its contribution to developing new fragrances (Kuznetsov et al., 2015).
Applications in Fine Chemicals and Material Synthesis
Further applications of 1-(4-Methoxyphenyl)butan-2-one include its use in synthesizing various fine chemicals. Research has focused on its role in processes such as the Heck reaction and its utility in creating significant fine chemicals (Boffi et al., 2011). Additionally, studies have explored its use in synthesizing metabolites from endophytic fungi, revealing its potential in natural product chemistry and material synthesis (Dai et al., 2006).
Environmental and Safety Considerations
The safety and efficacy of compounds like 1-(4-Methoxyphenyl)butan-2-one, particularly in their use as flavorings, have been examined. Studies focus on determining safe concentrations in various contexts, highlighting the compound's relevance in food and environmental safety (Aquilina et al., 2016).
Advanced Synthesis Techniques
Advanced synthesis techniques involving 1-(4-Methoxyphenyl)butan-2-one have been developed, utilizing continuous flow processes and micropacked bed reactors. This research underlines the compound's adaptability to modern, efficient chemical synthesis methods (Waldron et al., 2019).
Safety and Hazards
The compound has low oral and skin toxicity . It is a flammable liquid and when heated to decomposition, it emits acrid smoke and irritating fumes . Personal protective equipment should be worn when handling this product, and good ventilation should be provided in the process area to prevent the formation of vapor .
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-10(12)8-9-4-6-11(13-2)7-5-9/h4-7H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUSKLMAQKVLKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00292266 | |
| Record name | 1-(4-methoxyphenyl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00292266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)butan-2-one | |
CAS RN |
53917-01-4 | |
| Record name | NSC81244 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81244 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-methoxyphenyl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00292266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

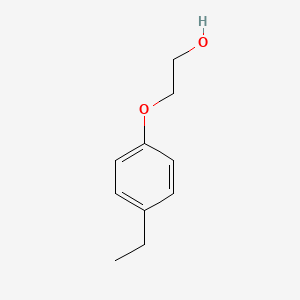

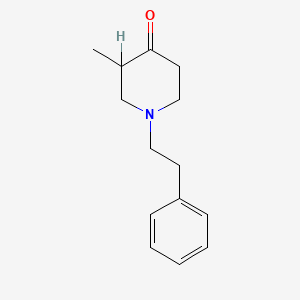
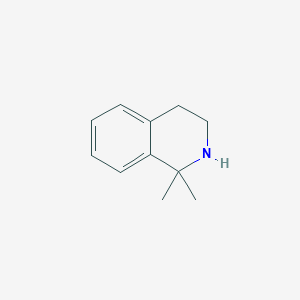
![5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric acid](/img/structure/B1596243.png)
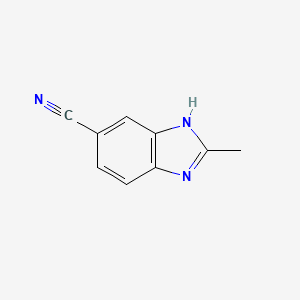
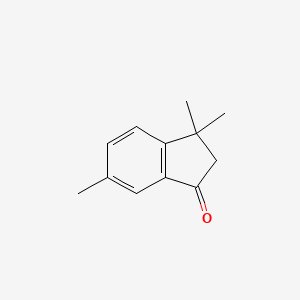

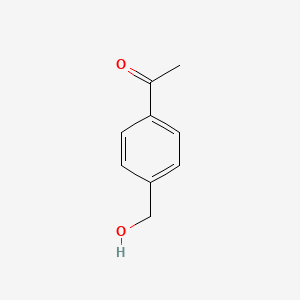

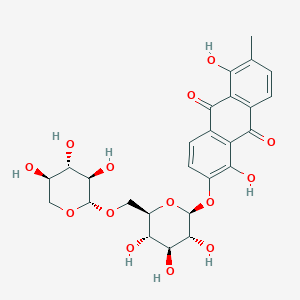
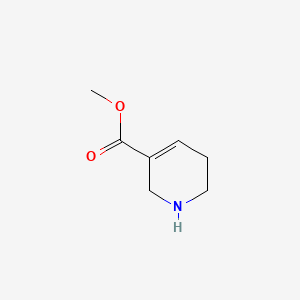
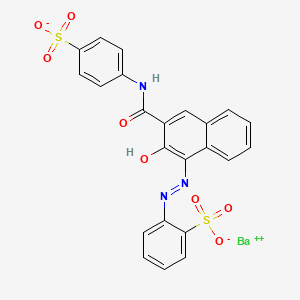
![(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-thiophen-2-ylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B1596255.png)